molecular formula C23H19N5O2S B4667960 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea

Cat. No. B4667960
M. Wt: 429.5 g/mol
InChI Key: ZBUZMMXIEIYUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea, also known as DPPNT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea is not yet fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Its ability to scavenge free radicals and act as an antioxidant may also contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell proliferation, which may contribute to its anti-cancer properties. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to scavenge free radicals and act as an antioxidant.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising compound for further investigation. However, one limitation of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea. One area of research is the development of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea-based fluorescent probes for detecting biological thiols. Additionally, further investigation into the mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea and its anti-cancer properties is needed. The potential use of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea as an antioxidant and its ability to scavenge free radicals also warrant further investigation. Finally, the development of more soluble derivatives of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea may expand its potential applications in various fields.

Scientific Research Applications

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has also been investigated for its potential use as a fluorescent probe for detecting biological thiols. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has been studied for its antioxidant properties and its ability to scavenge free radicals.

properties

IUPAC Name

1-[(1,3-diphenylpyrazol-4-yl)methyl]-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c29-28(30)21-13-7-10-19(14-21)25-23(31)24-15-18-16-27(20-11-5-2-6-12-20)26-22(18)17-8-3-1-4-9-17/h1-14,16H,15H2,(H2,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUZMMXIEIYUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.